2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenoxy group, a methoxyphenyl group, and a thieno[3,4-c]pyrazol moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c1-27-15-8-4-14(5-9-15)24-20(17-11-29(26)12-18(17)23-24)22-19(25)10-28-16-6-2-13(21)3-7-16/h2-9H,10-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPFHRUSBRXHCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole core.
Introduction of the Chlorophenoxy Group: This step involves the reaction of the thieno[3,4-c]pyrazole intermediate with 4-chlorophenol under suitable conditions to introduce the chlorophenoxy group.
Attachment of the Methoxyphenyl Group: This step involves the reaction of the intermediate with 4-methoxyphenylamine to attach the methoxyphenyl group.
Formation of the Acetamide Group: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimization of reaction conditions, and purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with these targets.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide include:
- 2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
- 4-(2-((2-chlorophenoxy)ac)carbohydrazonoyl)-2-methoxyphenyl 4-methoxybenzoate
- 2-(bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane
Uniqueness
The uniqueness of 2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide lies in its specific combination of functional groups and its potential biological activities. This compound’s structure allows for unique interactions with molecular targets, making it a valuable subject for research in various scientific fields.
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. Its unique structural features suggest a wide range of pharmacological effects, including antibacterial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this compound based on recent research findings.
Chemical Structure
The compound's structure can be represented as follows:
Antibacterial Activity
Recent studies have demonstrated that compounds similar to 2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide exhibit significant antibacterial properties. For instance, a study evaluating various derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds achieving IC50 values as low as 2.14 µM compared to a standard reference compound .
| Bacterial Strain | IC50 (µM) | Activity Level |
|---|---|---|
| Salmonella typhi | 2.14 | Moderate to Strong |
| Bacillus subtilis | 0.63 | Strong |
| Other strains tested | >20 | Weak to Moderate |
Enzyme Inhibition
The compound has also shown promising results as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory action against acetylcholinesterase (AChE) and urease:
- Urease Inhibition : The compound demonstrated significant urease inhibitory activity with IC50 values ranging from 1.13 µM to 6.28 µM across different derivatives .
- Acetylcholinesterase Inhibition : Compounds in the same class have been reported to inhibit AChE effectively, which is crucial in treating neurodegenerative diseases such as Alzheimer's.
| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| Urease | 1.13 - 6.28 | 21.25 |
| Acetylcholinesterase | Varies | N/A |
Anti-inflammatory Activity
The anti-inflammatory potential of similar compounds has been explored, indicating that they may inhibit pro-inflammatory cytokines and pathways involved in inflammation . This suggests that the target compound could be beneficial in treating inflammatory diseases.
Anticancer Activity
Preliminary studies have indicated that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth . The mechanism is thought to involve the disruption of mitochondrial function and glycolytic pathways in cancer cells.
Case Studies
- Study on Antibacterial Properties : A recent study synthesized several derivatives of thieno[3,4-c]pyrazole and evaluated their antibacterial activity against various strains. The most active compounds were identified for further development into therapeutic agents.
- Enzyme Inhibition Research : Another study focused on the enzyme inhibition properties of pyrazole derivatives, revealing strong urease inhibition which could lead to new treatments for conditions like kidney stones.
Q & A
Q. What are the molecular structure and key functional groups of this compound?
The compound features a thieno[3,4-c]pyrazole core with a 4-methoxyphenyl substituent at position 2 and a 4-chlorophenoxy acetamide moiety at position 3. Key functional groups include the sulfoxide (5-oxido), acetamide linkage, and methoxy and chloro substituents on the aromatic rings. The molecular formula is C₂₁H₁₇ClN₂O₄S, with a molecular weight of 428.89 g/mol (PubChem-derived data) .
Q. What are the standard synthetic routes for this compound?
Synthesis typically involves multi-step reactions:
- Step 1: Substitution of a nitro group with a pyridylmethoxy group under alkaline conditions .
- Step 2: Reduction of the nitro intermediate to an aniline derivative using iron powder in acidic media .
- Step 3: Condensation with cyanoacetic acid or chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone . Reaction progress is monitored via TLC, and purification is achieved through column chromatography .
Q. What safety precautions are essential when handling this compound?
- PPE: Lab coat, gloves, and goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can synthetic yield be optimized under varying conditions?
- Solvent Choice: DMF enhances reaction efficiency due to its polar aprotic nature, facilitating nucleophilic substitutions .
- Catalysts: Triethylamine neutralizes HCl byproducts during acetamide formation, improving yield .
- Temperature: Elevated temperatures (60–80°C) accelerate cyclization but require empirical validation to prevent decomposition .
- Monitoring: TLC at 30-minute intervals ensures reaction completion and identifies side products .
Q. What analytical techniques are suitable for characterizing this compound?
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8 ppm, aromatic protons at δ 6.8–7.4 ppm) .
- HPLC-MS: Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 429) .
- X-ray Crystallography: Resolves stereochemistry of the thieno-pyrazole core (if crystalline) .
Q. How can contradictions in reported biological activity data be resolved?
- Assay Validation: Compare IC₅₀ values across standardized assays (e.g., enzyme inhibition vs. cell viability).
- Purity Checks: Use HPLC to rule out impurities affecting bioactivity .
- Structural Confirmation: Ensure tautomeric forms (e.g., oxido vs. hydroxyl) are accounted for in activity studies .
Q. What computational methods predict this compound’s interactions with biological targets?
- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinase domains) .
- DFT Calculations: Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity .
- MD Simulations: Evaluate stability of ligand-protein complexes over 100-ns trajectories .
Q. How can derivatives be designed for structure-activity relationship (SAR) studies?
- Modifications: Replace 4-chlorophenoxy with fluorophenyl or alkyl groups to assess electronic effects .
- Scaffold Hybridization: Fuse the thieno-pyrazole core with triazole or thiadiazine rings to explore new pharmacophores .
- Biological Testing: Screen derivatives against target panels (e.g., cancer cell lines) to identify potency trends .
Data Contradiction Analysis Example
| Study | Reported Activity | Possible Causes of Discrepancy | Resolution Strategy |
|---|---|---|---|
| Study A (IC₅₀ = 10 µM) | High kinase inhibition | Impurities in synthesis (HPLC purity <90%) | Repurify compound; retest |
| Study B (IC₅₀ = 50 µM) | Low activity | Assay pH variation (6.5 vs. 7.4) | Standardize buffer conditions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
